
4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone, also known as DCQ or Ro 31-8220, is a synthetic compound that belongs to the class of quinolinone derivatives. This compound has been extensively studied due to its potential use in scientific research as a protein kinase inhibitor.
作用機序
4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone inhibits protein kinases by competing with ATP for binding to the active site of the enzyme. This compound binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to target proteins. This results in the inhibition of the downstream signaling pathways that are regulated by the kinase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of PKC by this compound has been found to reduce the proliferation of cancer cells and induce apoptosis. This compound has also been shown to inhibit the release of inflammatory cytokines and reduce the severity of inflammation in animal models of inflammatory diseases. Additionally, this compound has been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
実験室実験の利点と制限
4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone has several advantages as a protein kinase inhibitor for lab experiments. It is a potent inhibitor of multiple protein kinases, making it useful for investigating the role of these kinases in different cellular processes. This compound is also relatively stable and has a long half-life, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations as well. It has been found to have off-target effects on other enzymes, which can affect the interpretation of experimental results. Additionally, this compound has poor solubility in water, which can limit its use in certain experimental setups.
将来の方向性
There are several future directions for research on 4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone. One potential direction is the development of more selective protein kinase inhibitors based on the structure of this compound. This could help to reduce off-target effects and improve the specificity of the inhibitors. Another direction is the investigation of the role of protein kinases in different diseases and the potential use of protein kinase inhibitors as therapeutic agents. Additionally, the use of this compound as a tool for investigating the role of protein kinases in different cellular processes could lead to new insights into the regulation of these processes.
合成法
4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone is synthesized by reacting 2,4-dichlorobenzonitrile with 3,4-dihydro-6-methyl-4-oxo-2(1H)-quinolinone in the presence of a strong base. The reaction yields this compound as a yellow powder with a melting point of 232-234°C.
科学的研究の応用
4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential use as a protein kinase inhibitor. Protein kinases are enzymes that play a crucial role in cell signaling pathways and are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. This compound has been found to inhibit several protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK). This compound has been used in various research studies to investigate the role of these protein kinases in different cellular processes.
特性
IUPAC Name |
4-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-9-2-5-15-13(6-9)12(8-16(20)19-15)11-4-3-10(17)7-14(11)18/h2-7,12H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDKBJYHUHQBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC2C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]isonicotinamide](/img/structure/B4975167.png)
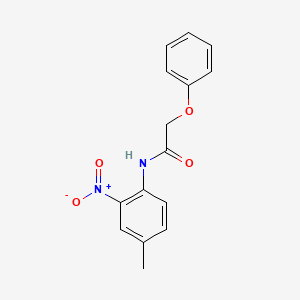
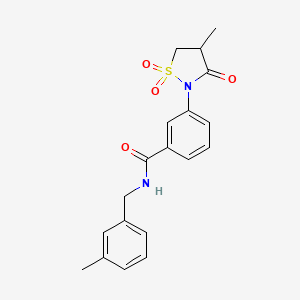
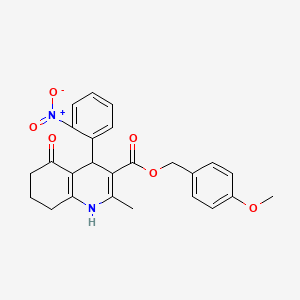
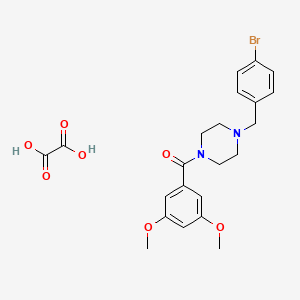
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B4975199.png)
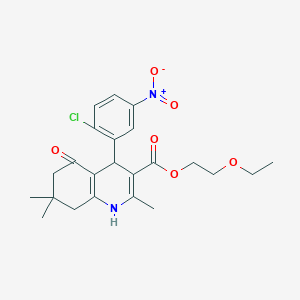
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide](/img/structure/B4975219.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4975220.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4975230.png)
![4-[4-(diethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4975238.png)

![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4975253.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4975272.png)
